BenchChemオンラインストアへようこそ!

rac Viloxazine-d5 Hydrochloride

Isotopic enrichment Mass shift LC-MS/MS internal standard

rac Viloxazine-d5 Hydrochloride is a pentadeuterated analog of the racemic selective norepinephrine reuptake inhibitor (NRI) viloxazine hydrochloride, in which all five hydrogen atoms of the ethoxy group have been replaced by deuterium at chemically stable carbon centers. The compound serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of viloxazine in biological matrices.

Molecular Formula C13H19NO3
Molecular Weight 242.33 g/mol
CAS No. 117320-32-8
Cat. No. B1148642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Viloxazine-d5 Hydrochloride
CAS117320-32-8
Molecular FormulaC13H19NO3
Molecular Weight242.33 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC2CNCCO2
InChIInChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/i1D3,2D2
InChIKeyYWPHCCPCQOJSGZ-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Viloxazine-d5 Hydrochloride (CAS 117320-32-8): Stable Isotope-Labeled Reference Standard for Viloxazine Bioanalysis and ANDA Submissions


rac Viloxazine-d5 Hydrochloride is a pentadeuterated analog of the racemic selective norepinephrine reuptake inhibitor (NRI) viloxazine hydrochloride, in which all five hydrogen atoms of the ethoxy group have been replaced by deuterium at chemically stable carbon centers [1]. The compound serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of viloxazine in biological matrices . Viloxazine, marketed as Qelbree® (extended-release capsules) by Supernus Pharmaceuticals, was FDA-approved in April 2021 for the treatment of attention-deficit/hyperactivity disorder (ADHD) in pediatric and adult patients [2]. The racemic nature of this d5 standard is critical because viloxazine is a chiral compound whose S(−)-isomer exhibits approximately 5- to 10-fold greater pharmacological potency than the R(+)-isomer [3].

Why Generic or Alternative Internal Standards Cannot Simply Replace rac Viloxazine-d5 Hydrochloride in Regulated Viloxazine Bioanalysis


Substituting rac Viloxazine-d5 Hydrochloride with a structural analog internal standard (e.g., lamivudine, disopyramide), a single-enantiomer deuterated form, or a lower-mass-shift isotopologue introduces quantifiable analytical risk. Published comparative studies demonstrate that structural analog internal standards do not co-elute with the analyte, fail to correct for matrix-specific ion suppression/enhancement, and can produce divergent extraction recoveries, compromising accuracy and precision [1]. Single-enantiomer d5 standards (e.g., (S)-Viloxazine-d5 HCl, CAS 1246816-39-6) are chemically blind to the R(+)-enantiomer, which is present in racemic viloxazine drug products and possesses distinct pharmacokinetics [2]. Lower-mass-shift d3 isotopologues (e.g., N-Methyl Viloxazine-d3, CAS 1794811-35-0) risk isotopic cross-talk from the unlabeled analyte’s natural M+3 isotopic distribution and are structurally mismatched for parent drug quantification [3]. The specific +5 Da mass shift, racemic stereochemistry, and ethoxy-d5 labeling position of rac Viloxazine-d5 HCl collectively provide a measurable, verifiable differentiation that generic alternatives cannot replicate.

Quantitative Evidence Guide: Differentiating rac Viloxazine-d5 Hydrochloride from Closest Comparators for Procurement and Method Selection


Isotopic Enrichment and Mass Shift: +5 Da (d5) vs. +3 Da (d3) Isotopologues – Resolution from Isotopic Cross-Talk

rac Viloxazine-d5 Hydrochloride provides a nominal mass shift of +5 Da relative to unlabeled viloxazine (monoisotopic mass of free base: 237.14 Da → 242.17 Da for d5). The isotopic enrichment is specified at 98 atom% D (i.e., ≥98% of molecules at the d5-labeled position carry deuterium rather than protium) . In comparison, the N-Methyl Viloxazine-d3 analog (CAS 1794811-35-0) yields only a +3 Da shift and has a structural difference (N-methylation) that alters chromatographic retention and ionization behavior relative to the parent viloxazine analyte [1]. For the competitor Atomoxetine-d3 HCl (CAS 1217776-38-9), an NRI-class deuterated internal standard, the isotopic enrichment is ≥99 atom% D but the +3 Da mass shift is smaller and the compound is structurally unrelated to viloxazine, precluding its use for viloxazine-specific assays . Regulatory bioanalytical guidance recommends a minimum mass difference of 4–5 Da between analyte and SIL-IS to avoid isotopic distribution overlap [2].

Isotopic enrichment Mass shift LC-MS/MS internal standard Isotopic cross-talk

Racemic Coverage: Simultaneous Quantification of Both Enantiomers vs. Single-Enantiomer d5 Standards

rac Viloxazine-d5 Hydrochloride is the racemic mixture, containing both R(+)- and S(−)-enantiomers of the d5-labeled compound. This is critical because the S(−)-enantiomer of viloxazine exhibits 5- to 10-fold greater pharmacological potency than the R(+)-enantiomer [1], and the two enantiomers demonstrate distinct pharmacokinetic profiles including differences in tissue distribution [2]. The single-enantiomer comparator (S)-Viloxazine-d5 Hydrochloride (CAS 1246816-39-6, purity 98.19% per HPLC) can only serve as an internal standard for S-viloxazine quantification and does not correct for the R-enantiomer present in racemic viloxazine drug products . Similarly, (R)-Viloxazine-d5 Hydrochloride (CAS 1246815-04-2, purity ≥98%) is limited to R-enantiomer assays . The racemic d5 standard avoids the need to purchase, characterize, and validate two separate enantiopure internal standards, reducing procurement complexity and analytical variability.

Chiral analysis Enantiomer quantification Racemic internal standard Stereospecific pharmacokinetics

Deuterium Labeling Position Stability: Ethoxy-d5 at Non-Exchangeable Carbon Centers vs. Labile Deuterium Labels

rac Viloxazine-d5 Hydrochloride incorporates all five deuterium atoms on the ethoxy group (–OCD₂CD₃) at non-exchangeable aliphatic carbon centers [1]. This is established by the synthetic route employing alkylation with [²H₅]ethyl iodide, ensuring covalent C–D bonds that are stable under typical bioanalytical sample preparation conditions including liquid-liquid extraction, protein precipitation, and solid-phase extraction across a pH range of ~3–10 [2]. In contrast, deuterated internal standards with labels on heteroatoms (e.g., N–D, O–D) or at acidic α-carbon positions are susceptible to hydrogen-deuterium back-exchange in protic solvents, leading to time-dependent loss of isotopic enrichment and compromised quantification accuracy [3]. The ethoxy-d5 labeling position avoids exchangeable deuterium and maintains isotopic integrity throughout the analytical workflow, a differentiating feature not guaranteed by competitor deuterated standards that may employ exchange-labile labeling strategies.

Deuterium exchange stability Labeling position LC-MS sample preparation Isotopic fidelity

Regulatory Compliance and Pharmacopeial Traceability for ANDA/DMF Filings vs. Research-Grade Standards

rac Viloxazine-d5 Hydrochloride, when sourced from certified reference standard suppliers, is supplied with a comprehensive Certificate of Analysis (CoA) including HPLC purity (≥95%), isotopic enrichment by MS (98 atom% D), melting point (174–176 °C), and storage specifications (−20 °C, protected from light and moisture) . The product is characterized and offered as a reference standard with traceability against pharmacopeial standards (USP or EP) available based on feasibility, meeting requirements for Abbreviated New Drug Application (ANDA) analytical method validation (AMV) and quality control (QC) applications . In contrast, the non-labeled structural analog lamivudine, which was used as an internal standard in a published HPLC–MS/MS method for viloxazine enantiomer quantification in rat plasma, is not isotopically matched to the analyte and lacks viloxazine-specific pharmacopeial certification for this application [1]. The FDA's bioanalytical method validation guidance and industry best practices recommend stable isotopically labeled internal standards as the first choice for quantitative LC-MS/MS assays, with structural analogs accepted only when SIL-IS are unavailable [2].

ANDA submission Reference standard certification Pharmacopeial traceability GMP compliance

Physicochemical Benchmarking: Melting Point and Purity Relative to Unlabeled rac Viloxazine Hydrochloride

rac Viloxazine-d5 Hydrochloride exhibits a melting point of 174–176 °C versus 178–180 °C for the unlabeled rac Viloxazine Hydrochloride (CAS 35604-67-2) . This 4 °C melting point depression is consistent with the well-documented deuterium isotope effect on crystal lattice energy, where substitution of hydrogen by the heavier deuterium isotope alters van der Waals interactions and zero-point vibrational energy [1]. The chemical purity specification of the d5 product (≥95% by HPLC) is somewhat lower than that typically reported for the unlabeled pharmaceutical-grade standard (98% by HPLC) , reflecting the additional synthetic complexity and purification challenges inherent in deuterated compound manufacturing. This purity differential should be accounted for when preparing stock solutions and calculating internal standard concentrations in bioanalytical methods.

Melting point Chemical purity Identity confirmation Reference standard characterization

Optimal Application Scenarios for rac Viloxazine-d5 Hydrochloride in Pharmaceutical Development and Regulated Bioanalysis


ANDA Bioequivalence Studies: LC-MS/MS Quantification of Viloxazine in Human Plasma

In ANDA bioequivalence studies comparing generic viloxazine extended-release capsules to the reference listed drug (Qelbree®), rac Viloxazine-d5 Hydrochloride serves as the SIL-IS for accurate quantification of total racemic viloxazine in human plasma. The +5 Da mass shift provides resolution from the unlabeled analyte's isotopic envelope meeting the regulatory recommendation of 4–5 mass unit separation . The racemic composition ensures proportional correction for both enantiomers across all calibration standards and QC samples, critical given the 5- to 10-fold potency difference between S(−)- and R(+)-isomers [1]. Use of an isotopically matched SIL-IS is the regulatory expectation under FDA's 2018 Bioanalytical Method Validation Guidance and ICH M10, with structural analog IS accepted only when SIL-IS are unavailable [2].

Chiral Pharmacokinetic Studies: Simultaneous Enantiomer Tracking with a Single Internal Standard

When coupled with a polysaccharide-based chiral LC column, rac Viloxazine-d5 Hydrochloride enables simultaneous tracking of both S- and R-viloxazine in pharmacokinetic studies without requiring two separate enantiopure d5 standards. This is directly relevant to investigations of enantiomer-specific tissue distribution, protein binding, and metabolic clearance, where the S(−)-isomer has been shown to dominate pharmacological activity . Published chiral HPLC–MS/MS methods for viloxazine enantiomers in rat plasma have relied on structural analog internal standards (lamivudine), which cannot correct for enantiomer-specific matrix effects or extraction biases [1]; replacing these with racemic d5 SIL-IS is expected to improve assay precision and accuracy, consistent with the findings of Stokvis et al. (2004), who demonstrated that switching from an analog IS to a SIL-IS significantly improved LC-MS/MS assay performance for chiral anticancer drugs [2].

GMP/GLP Reference Standard Inventory: Identity Confirmation and Stability Monitoring

The distinct melting point of rac Viloxazine-d5 Hydrochloride (174–176 °C) versus the unlabeled standard (178–180 °C) provides a rapid compendial identity test for GMP/GLP laboratories managing multiple viloxazine reference standards in the same inventory . The ethoxy-d5 labeling position at non-exchangeable carbon centers ensures isotopic fidelity throughout storage at −20 °C and during routine use, avoiding the H/D back-exchange issues documented for heteroatom-labeled deuterated standards [1]. Laboratories should account for the 95% HPLC purity specification in stock solution calculations and may consider potency assignment via quantitative NMR or mass balance for primary reference standard qualification, consistent with USP general chapter <11> reference standard practices .

Metabolite Identification and Metabolic Pathway Elucidation via Stable Isotope Tracing

The ethoxy-d5 label of rac Viloxazine-d5 Hydrochloride remains intact during Phase I metabolism (CYP2D6, CYP1A2), which primarily occurs at the morpholine ring rather than the ethoxy side chain . This makes the compound suitable as a tracer for identifying and quantifying viloxazine metabolites (e.g., 5-HVLX-glucuronide) in in vitro hepatocyte incubations and in vivo studies, where the +5 Da mass tag permits unambiguous differentiation of parent-derived metabolites from endogenous interferences [1]. The racemic nature of the tracer ensures that metabolic pathways of both enantiomers are simultaneously captured, an advantage over single-enantiomer d5 tracers that would miss enantioselective metabolism of the unlabeled counterpart.

Quote Request

Request a Quote for rac Viloxazine-d5 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.